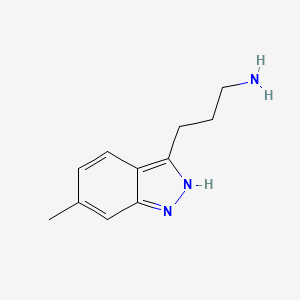![molecular formula C7H11N5O2 B13152249 [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea is a synthetic organic compound with the molecular formula C7H11N5O2 and a molecular weight of 197.19 g/mol It features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea typically involves the reaction of 4-amino-1H-pyrazole with a suitable acylating agent, such as propanoyl chloride, under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with urea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .
Mecanismo De Acción
The mechanism of action of [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1H-pyrazole: A simpler compound with similar structural features.
2-(4-Amino-1H-pyrazol-1-yl)ethanol: Another derivative with an ethanol group instead of a propanoyl group.
Uniqueness
[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with various targets makes it particularly valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C7H11N5O2 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-(4-aminopyrazol-1-yl)-N-carbamoylpropanamide |
InChI |
InChI=1S/C7H11N5O2/c1-4(6(13)11-7(9)14)12-3-5(8)2-10-12/h2-4H,8H2,1H3,(H3,9,11,13,14) |
Clave InChI |
RVMWXDFQMUOOBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(=O)N)N1C=C(C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


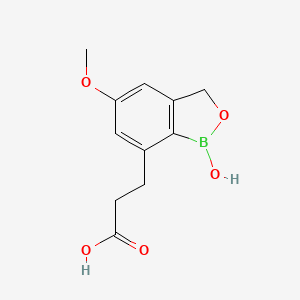
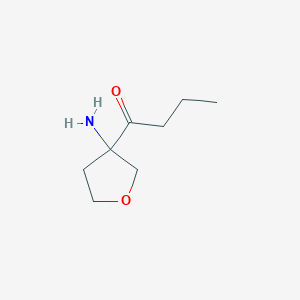

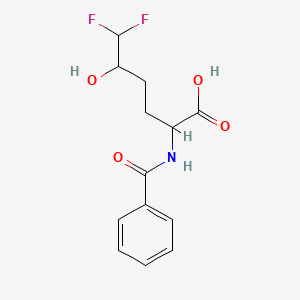
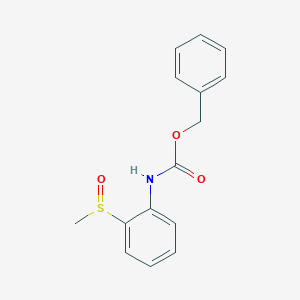
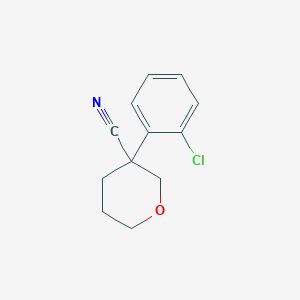
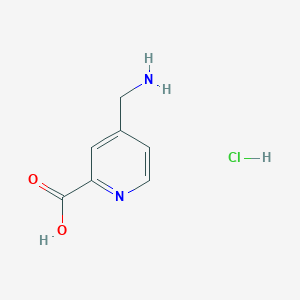
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)
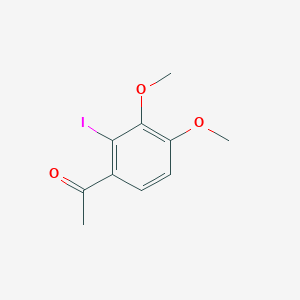

![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)
